molecular formula C12H13NO2 B3083107 Ethyl 2-cyano-2-(o-tolyl)acetate CAS No. 1136-24-9

Ethyl 2-cyano-2-(o-tolyl)acetate

Cat. No.: B3083107
CAS No.: 1136-24-9
M. Wt: 203.24 g/mol
InChI Key: CLVFCYRZVOKCDP-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(o-tolyl)acetate is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a cyano group, an ester group, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with o-tolyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve product purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions at the cyano group, leading to the formation of various substituted derivatives.

    Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecules.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

  • Substituted derivatives of this compound.
  • Carboxylic acids and alcohols from hydrolysis reactions.

Scientific Research Applications

Ethyl 2-cyano-2-(o-tolyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the aromatic ring.

    Methyl 2-cyano-2-(o-tolyl)acetate: Similar but with a methyl ester group instead of an ethyl ester group.

    2-Cyano-2-(o-tolyl)acetic acid: The carboxylic acid analog of this compound.

Uniqueness: this compound is unique due to the presence of both the cyano and ester groups, which provide versatile reactivity. The aromatic ring adds further complexity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 2-cyano-2-(2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVFCYRZVOKCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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